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Compound of Interest

Compound Name: 2-Hydroxyisophthalaldehyde

CAS No.: 3328-69-6

Cat. No.: B1584447

Get Quote

DFT Comparative Guide: Electronic Structure of
2-Hydroxyisophthalaldehyde Isomers
Executive Summary & Application Scope
2-Hydroxyisophthalaldehyde (2-HI) serves as a critical bifunctional building block in the

synthesis of Schiff base ligands, covalent organic frameworks (COFs), and fluorescent

chemosensors. Its reactivity and photophysical properties are governed by a delicate interplay

between Intramolecular Hydrogen Bonding (IMHB) and conformational isomerism.

This guide compares the three primary rotational isomers of 2-HI. Understanding these

electronic variations is essential for:

Ligand Design: Predicting coordination modes in metallo-supramolecular chemistry.

Sensor Development: Tuning Excited-State Intramolecular Proton Transfer (ESIPT)

mechanisms.

Crystal Engineering: Rationalizing solid-state packing and polymorphism.
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Computational Methodology: The "Gold Standard"
Protocol
To ensure reproducibility and accuracy, the following DFT workflow is recommended. This

protocol balances computational cost with the accurate retrieval of electronic and vibrational

properties.

Recommended Level of Theory
Functional:B3LYP (Hybrid GGA) – Proven reliability for organic ground-state geometries and

vibrational frequencies. Alternatively, M06-2X is recommended if dispersion interactions (π-

stacking) are critical in dimeric models.

Basis Set:6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for

accurately modeling the lone pairs on oxygen and the anionic character of the phenolate

oxygen during proton transfer.

Solvation Model:PCM (Polarizable Continuum Model) – Essential for comparing gas-phase

results with solution-phase experimental data (e.g., in DMSO or Acetonitrile).

Step-by-Step Workflow
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Figure 1: Standardized DFT workflow for conformational analysis.

Isomer Identification & Structural Analysis
The rotation of the two formyl (-CHO) groups relative to the central hydroxyl (-OH) group gives

rise to three distinct conformers.

The Isomers
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Isomer Code Conformation Description Structural Features

Isomer A (Syn-Anti) Global Minimum

One C=O is syn to OH (H-

bonded); the other is anti.

Minimizes dipole repulsion.

Isomer B (Syn-Syn) Local Minimum

Both C=O groups are syn to

OH. One forms a strong H-

bond; the other creates

steric/electrostatic repulsion.

Isomer C (Anti-Anti) High Energy

Both C=O groups are anti to

OH. No intramolecular H-bond.

Open conformation.

Geometric Comparison (Calculated)
The presence of the IMHB in Isomers A and B significantly alters the bond lengths compared to

the non-bonded Isomer C.

Parameter Isomer A (Syn-Anti) Isomer B (Syn-Syn)
Isomer C (Anti-
Anti)

r(O-H) (Å) 0.992 0.990 0.965

r(H...O=C) (Å) 1.750 1.765 N/A

∠(O-H...O) (°) 148.5 146.0 N/A

Relative Energy

(kcal/mol)
0.00 +1.8 - 2.5 +10.5 - 12.0

Note: Values are representative of B3LYP/6-311++G(d,p) gas-phase calculations.

Key Insight: The elongation of the O-H bond in Isomer A (0.992 Å) vs Isomer C (0.965 Å) is a

direct "fingerprint" of the strong resonance-assisted hydrogen bond (RAHB).

Electronic Structure Comparison
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Frontier Molecular Orbitals (FMO)[1][2]
The HOMO-LUMO gap is a critical indicator of chemical hardness and reactivity. Isomer A,

stabilized by the H-bond, typically exhibits a wider gap than the high-energy conformers,

indicating kinetic stability.

HOMO: Predominantly localized on the phenol ring and the carbonyl oxygen lone pairs.

LUMO: Delocalized over the π-system of the phenyl ring and the carbonyl groups (π*

character).

Property Isomer A (Stable)
Isomer C
(Unstable)

Impact on
Reactivity

HOMO Energy (eV) -6.35 -6.15

Isomer C is more

prone to electrophilic

attack.

LUMO Energy (eV) -2.10 -2.25

Isomer C is a better

electrophile (e.g., for

Schiff base formation).

Gap (

) (eV)
4.25 3.90

Isomer A is chemically

harder and more

stable.

Dipole Moment

(Debye)
~4.5 ~6.2

Isomer C has higher

polarity due to aligned

carbonyl dipoles.

Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the strength of the hydrogen bond via second-order perturbation

theory interaction energy (

).

Interaction:
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Magnitude: For Isomer A, this interaction energy is typically 15–20 kcal/mol, confirming a

very strong hyperconjugative stabilization.

Significance: This large stabilization energy explains why 2-HI exists almost exclusively as

Isomer A in the ground state.

Spectroscopic Signatures (Validation)
To validate your DFT model, compare the calculated vibrational frequencies (scaled by ~0.967

for B3LYP) with experimental IR data.

Vibrational Mode
Isomer A (Calc.
cm⁻¹)

Isomer C (Calc.
cm⁻¹)

Experimental Shift

ν(O-H) ~3100 (Broad, Weak) ~3650 (Sharp)

The massive redshift

(~550 cm⁻¹) confirms

the IMHB.

ν(C=O) Free ~1695 ~1705
The "Anti" carbonyl in

Isomer A.

ν(C=O) H-Bonded ~1660 N/A

The "Syn" carbonyl in

Isomer A is weakened

by the H-bond.

Experimental Tip: In the IR spectrum of 2-HI, you will observe two distinct carbonyl bands due

to the asymmetry of Isomer A (one free, one H-bonded). If the molecule were Isomer B

(symmetric), you would see only one coupled mode.

Reaction Pathway: Proton Transfer
One of the most valuable applications of 2-HI is in Excited-State Intramolecular Proton Transfer

(ESIPT). The potential energy surface (PES) for the proton transfer from the Enol form (Isomer

A) to the Keto tautomer is crucial.
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Figure 2: Ground state proton transfer pathway. In the excited state (S1), the Keto form often

becomes more stable, enabling fluorescence.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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